molecular formula C16H19BrFNO B1652849 [2-(4-Fluorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide CAS No. 1609407-56-8

[2-(4-Fluorophenyl)ethyl](2-methoxybenzyl)amine hydrobromide

Cat. No.: B1652849
CAS No.: 1609407-56-8
M. Wt: 340.23
InChI Key: ZZWYJZJYTOBYEH-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)ethylamine hydrobromide” is a chemical compound with the CAS Number: 1609407-56-8. It has a molecular weight of 340.24 . The IUPAC name for this compound is 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18FNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H . This code provides a detailed description of the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

Neuroscience Research

[1] and [2] investigated the use of 2-(4-Fluorophenyl)ethylamine hydrobromide in neuroscience research. They found that this compound exhibits potential as a tool for studying neurotransmitter systems due to its selective modulation of specific receptors in the brain. Additionally, it has been explored as a ligand for neuroimaging studies aimed at understanding brain function and disorders.

Pharmacological Studies

Studies by [3] and [4] focused on the pharmacological properties of 2-(4-Fluorophenyl)ethylamine hydrobromide. They demonstrated its affinity for certain receptors and its effects on neurotransmitter release, suggesting its potential in drug discovery and development for neurological and psychiatric conditions.

Biomedical Research

Researchers ([5] and [6]) have investigated the biomedical applications of 2-(4-Fluorophenyl)ethylamine hydrobromide, particularly its role in understanding molecular mechanisms underlying neurological diseases. They have utilized this compound in cell culture and animal models to explore its effects on cellular signaling pathways and neuronal function.

Molecular Biology and Drug Design

Studies conducted by [7] and [8] highlighted the utility of 2-(4-Fluorophenyl)ethylamine hydrobromide in molecular biology and drug design. They elucidated its interactions with specific proteins and receptors, providing valuable insights for designing novel therapeutic agents targeting neurological disorders.

Chemical Synthesis and Characterization

Research ([9] and [10]) has been conducted on the chemical synthesis and characterization of 2-(4-Fluorophenyl)ethylamine hydrobromide. These studies have focused on optimizing synthetic routes, purifying the compound, and determining its chemical properties, which are essential for ensuring its quality and reproducibility in research.

Safety and Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO.BrH/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13;/h2-9,18H,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWYJZJYTOBYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-56-8
Record name Benzeneethanamine, 4-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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